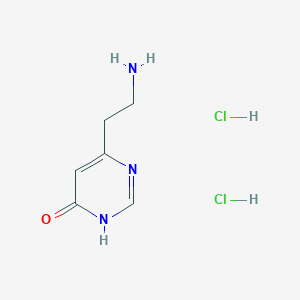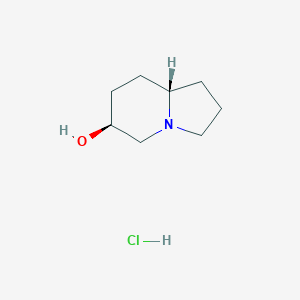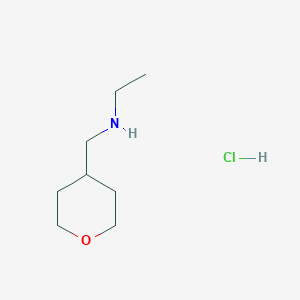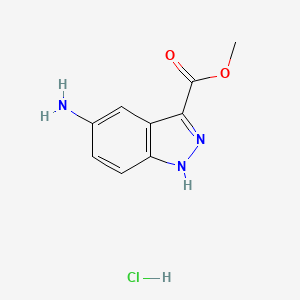![molecular formula C78H60N6 B8144082 3'',4'',5'',6''-Tetrakis(4'-amino[1,1'-biphenyl]-4-yl)-[1,1':4',1'':2'',1''':4''',1''''-Quinquephenyl]-4,4''''-diamine](/img/structure/B8144082.png)
3'',4'',5'',6''-Tetrakis(4'-amino[1,1'-biphenyl]-4-yl)-[1,1':4',1'':2'',1''':4''',1''''-Quinquephenyl]-4,4''''-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'',4'',5'',6''-Tetrakis(4'-amino[1,1'-biphenyl]-4-yl)-[1,1':4',1'':2'',1''':4''',1''''-Quinquephenyl]-4,4''''-diamine is a useful research compound. Its molecular formula is C78H60N6 and its molecular weight is 1081.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Response and Molecular Structures : Studies on similar compounds, like N,N,N′,N′-tetra(4-methylphenyl)-(1,1′-biphenyl)-4,4′-diamine, have focused on their molecular structures and electrochemical responses, which are essential for materials science and chemistry applications (Low et al., 2004).
Hole Injection Processes : Research on hole injection from metal electrodes into polymers doped with similar compounds has been explored, emphasizing their importance in electronic devices (Rommens et al., 1997).
Proton-Transfer Compounds : Compounds like benzidine with 3,5-dinitrosalicylic acid, which share structural similarities, have been studied for their mixed diprotonated and monoprotonated cations, indicating potential in chemical analysis and molecular interactions (Smith et al., 2006).
Excited State Studies in Fluorescence Spectra : The investigation of amino derivatives of symmetric 1,3,5-triphenylbenzene, including the nature of their polar singlet excited state, is relevant in fluorescence and photonics research (Verbeek et al., 1993).
Charge Transport in Organic Electroluminescent Devices : The development of new amorphous molecular materials, including those similar to the compound , for use in organic electroluminescent devices is a significant application in the field of optoelectronics (Shirota & Okumoto, 2001).
Electroluminescence Studies : The compound pEFTP, structurally related, exhibits blue-violet electroluminescence and is used to study charge carrier mobilities in transport layers, indicating its significance in materials science and electronic device fabrication (Rommens et al., 1998).
Use in Organic Light-Emitting Diodes (OLEDs) : Related compounds have been employed as materials for hole-injection layers in multilayer OLEDs, emphasizing their role in improving device performance and thermal stability (Shirota et al., 2000).
Fluorescence Detection in Scientific Research : Tetrastyrene derivatives, which are structurally similar, have been used for fluorescence detection of metal ions and nitro compounds, showcasing their potential in analytical and materials chemistry (Hou et al., 2019).
Eigenschaften
IUPAC Name |
4-[4-[2,3,4,5,6-pentakis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H60N6/c79-67-37-25-55(26-38-67)49-1-13-61(14-2-49)73-74(62-15-3-50(4-16-62)56-27-39-68(80)40-28-56)76(64-19-7-52(8-20-64)58-31-43-70(82)44-32-58)78(66-23-11-54(12-24-66)60-35-47-72(84)48-36-60)77(65-21-9-53(10-22-65)59-33-45-71(83)46-34-59)75(73)63-17-5-51(6-18-63)57-29-41-69(81)42-30-57/h1-48H,79-84H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKHGVGPNTYZRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C3=C(C(=C(C(=C3C4=CC=C(C=C4)C5=CC=C(C=C5)N)C6=CC=C(C=C6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)C9=CC=C(C=C9)N)C1=CC=C(C=C1)C1=CC=C(C=C1)N)C1=CC=C(C=C1)C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H60N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-([4,2':6',4''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B8144070.png)
![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide](/img/structure/B8144076.png)



![(4-([2,2':6',2''-Terpyridin]-4'-yl)phenyl)boronic acid](/img/structure/B8144129.png)
![2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8144138.png)